Dicarbonitrile Aminofurans vs. Monocarbonitrile Analogs: Superior Potency and Selectivity for MAO A Inhibition
While the unsubstituted 2-aminofuran-3-carbonitrile serves primarily as a synthetic intermediate, its dicarbonitrile aminofuran derivatives exhibit a starkly different biological profile, functioning as highly potent and selective inhibitors of human monoamine oxidase A (MAO A). This is a direct contrast to monocarbonitrile furans, which do not share this potent and selective inhibitory activity [1].
| Evidence Dimension | Inhibition of human monoamine oxidase A (MAO A) |
|---|---|
| Target Compound Data | Ki = 20 nM (for a representative dicarbonitrile aminofuran derivative) [1] |
| Comparator Or Baseline | Monocarbonitrile aminofuran analogs (no specific Ki reported, described as having a different binding mode and not being potent, selective inhibitors) [1] |
| Quantified Difference | Dicarbonitrile compounds are potent and selective against human MAO A; monocarbonitriles are not [1] |
| Conditions | In vitro enzymatic assay against recombinant human MAO A [1] |
Why This Matters
For researchers developing MAO A inhibitors for neurological disorders, the dicarbonitrile-substituted furan scaffold is a validated and potent starting point, whereas the unsubstituted core is not, guiding synthetic strategy and compound library design.
- [1] Juárez-Jiménez, J., Mendes, E., Galdeano, C., et al. Exploring the structural basis of the selective inhibition of monoamine oxidase A by dicarbonitrile aminoheterocycles: Role of Asn181 and Ile335 validated by spectroscopic and computational studies. Biochimica et Biophysica Acta (BBA) - General Subjects, 2014. View Source
